molecular formula C17H19NO4 B276547 4-[(3,4-Dimethoxybenzyl)amino]-3-methylbenzoic acid

4-[(3,4-Dimethoxybenzyl)amino]-3-methylbenzoic acid

Cat. No. B276547
M. Wt: 301.34 g/mol
InChI Key: NVFDAYSNPQRVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,4-Dimethoxybenzyl)amino]-3-methylbenzoic acid, also known as DMTBMA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamides and has been found to have various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 4-[(3,4-Dimethoxybenzyl)amino]-3-methylbenzoic acid involves the inhibition of various enzymes. It binds to the active site of the enzyme, preventing it from carrying out its normal function. This leads to a decrease in the activity of the enzyme, which in turn affects various biological processes.
Biochemical and Physiological Effects:
4-[(3,4-Dimethoxybenzyl)amino]-3-methylbenzoic acid has been found to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which is important for memory and learning. It has also been found to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-[(3,4-Dimethoxybenzyl)amino]-3-methylbenzoic acid in lab experiments is its potency. It is a highly effective inhibitor of several enzymes, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using 4-[(3,4-Dimethoxybenzyl)amino]-3-methylbenzoic acid is its selectivity. It may inhibit other enzymes that are not the target of the experiment, leading to false results.

Future Directions

There are several future directions for the use of 4-[(3,4-Dimethoxybenzyl)amino]-3-methylbenzoic acid in scientific research. One of the areas of interest is its potential use in the treatment of Alzheimer's disease. 4-[(3,4-Dimethoxybenzyl)amino]-3-methylbenzoic acid has been found to increase the levels of acetylcholine in the brain, which is important for memory and learning. Another area of interest is its use in the treatment of cancer. 4-[(3,4-Dimethoxybenzyl)amino]-3-methylbenzoic acid has been found to inhibit the activity of carboxylesterase, which is important for the metabolism of certain chemotherapeutic drugs. This could potentially increase the effectiveness of these drugs in the treatment of cancer.
Conclusion:
4-[(3,4-Dimethoxybenzyl)amino]-3-methylbenzoic acid is a synthetic compound that has been widely used in scientific research. It has been found to have various biochemical and physiological effects and has been used to study various biological processes. Its potency and selectivity make it a valuable tool for lab experiments. There are several future directions for the use of 4-[(3,4-Dimethoxybenzyl)amino]-3-methylbenzoic acid in scientific research, including its potential use in the treatment of Alzheimer's disease and cancer.

Synthesis Methods

4-[(3,4-Dimethoxybenzyl)amino]-3-methylbenzoic acid can be synthesized by the reaction between 3,4-dimethoxybenzylamine and 3-methylbenzoic acid. The reaction is carried out in the presence of a catalyst and a solvent under controlled conditions. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-[(3,4-Dimethoxybenzyl)amino]-3-methylbenzoic acid has been widely used in scientific research as a tool to study various biological processes. It has been found to be a potent inhibitor of several enzymes such as carboxylesterase, cholinesterase, and acetylcholinesterase. 4-[(3,4-Dimethoxybenzyl)amino]-3-methylbenzoic acid has also been used to study the role of these enzymes in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

Product Name

4-[(3,4-Dimethoxybenzyl)amino]-3-methylbenzoic acid

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

4-[(3,4-dimethoxyphenyl)methylamino]-3-methylbenzoic acid

InChI

InChI=1S/C17H19NO4/c1-11-8-13(17(19)20)5-6-14(11)18-10-12-4-7-15(21-2)16(9-12)22-3/h4-9,18H,10H2,1-3H3,(H,19,20)

InChI Key

NVFDAYSNPQRVSZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)O)NCC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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